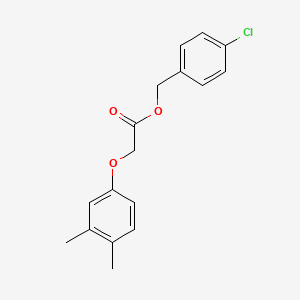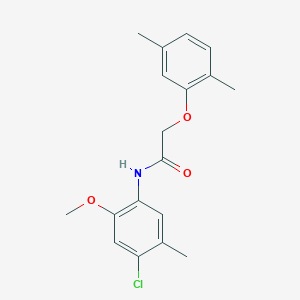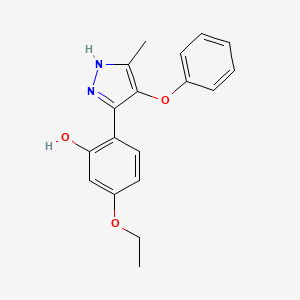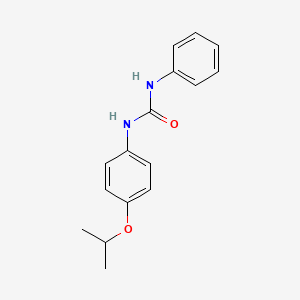
4-chlorobenzyl (3,4-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to "4-chlorobenzyl (3,4-dimethylphenoxy)acetate" often involves complex chemical reactions. For example, a compound was prepared via electrooxidative double ene-type chlorination, showcasing the intricate methods required to introduce specific functional groups into the molecular framework (Uneyama et al., 1983). Another study highlighted the Knoevenagel condensation reaction as a method for synthesizing related compounds, indicating the variety of synthetic approaches possible for such chemicals (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds analogous to "4-chlorobenzyl (3,4-dimethylphenoxy)acetate" reveals interesting conformational details. For instance, one study reported that a related compound's crystal structure featured molecules linked by hydrogen bonds, forming dimers that stack along a specific axis (Mague et al., 2017). Such insights are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of these molecules.
Chemical Reactions and Properties
Chemical reactions involving similar compounds can yield a variety of products, depending on the functional groups present and the reaction conditions. A study demonstrated that reacting a chlorophenyl compound with different reagents under specific conditions could produce several derivatives, highlighting the compound's reactivity and the influence of its chemical structure on its behavior (Fischer, Greig, & Röderer, 1975).
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-12-3-8-16(9-13(12)2)20-11-17(19)21-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLNRFFWIUNMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-(3,4-dimethylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-4-quinolinol](/img/structure/B5617210.png)
![N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5617219.png)


![4-{[(1-pyrrolidin-1-ylcyclopentyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B5617244.png)
![N-[2-(5-methoxypyridin-3-yl)benzyl]propanamide](/img/structure/B5617252.png)

![5-(2-furyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5617279.png)
![(1S*,5R*)-6-[(3-methylisoxazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617285.png)
![N-[1-(2-azocan-1-yl-4-methylpyrimidin-5-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B5617290.png)


![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5617308.png)
![N-(4-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5617322.png)